molecular formula C7H2ClF4NO B14775507 1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone

1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone

Cat. No.: B14775507
M. Wt: 227.54 g/mol
InChI Key: SMGHIRBPPNPADT-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C7H3ClF4NO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

The synthesis of 1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone typically involves the following steps:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • The compound can interact with various enzymes and receptors, modulating their activity.
    • It may inhibit or activate specific signaling pathways, leading to its observed biological effects.
  • Pathways Involved

    • The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis.

Comparison with Similar Compounds

1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      2-Chloro-5-fluoropyridine: A precursor in the synthesis of the target compound.

      Trifluoroacetyl chloride: Another reagent used in the synthesis.

      Other Pyridine Derivatives: Compounds with similar structures but different substituents.

  • Uniqueness

    • The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, imparts unique chemical properties to the compound.
    • Its ability to undergo a wide range of chemical reactions and its potential applications in various fields make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C7H2ClF4NO

Molecular Weight

227.54 g/mol

IUPAC Name

1-(2-chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C7H2ClF4NO/c8-5-1-3(4(9)2-13-5)6(14)7(10,11)12/h1-2H

InChI Key

SMGHIRBPPNPADT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)F)C(=O)C(F)(F)F

Origin of Product

United States

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